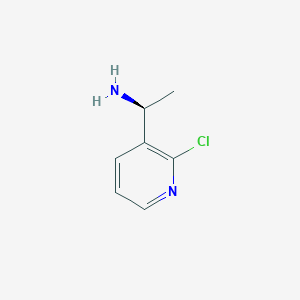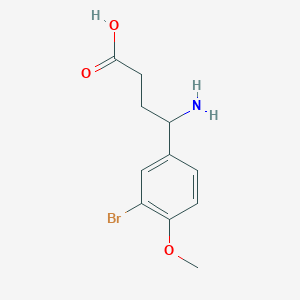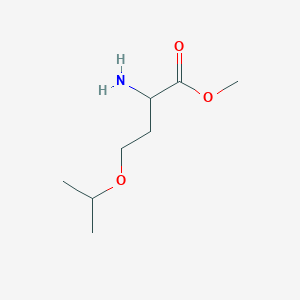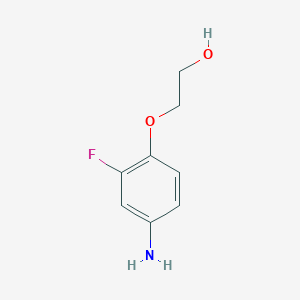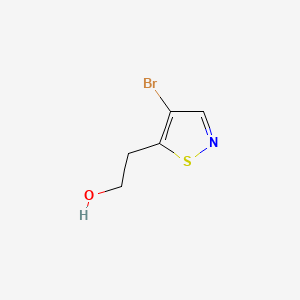
2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position of the thiazole ring and an ethan-1-ol group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium azide or sodium methoxide for substitution reactions. The reactions may be carried out under various conditions, including refluxing in appropriate solvents or using microwave irradiation to accelerate the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethan-1-ol group may yield 2-(4-Bromo-1,2-thiazol-5-yl)ethanal or 2-(4-Bromo-1,2-thiazol-5-yl)ethanoic acid, while substitution of the bromine atom may yield various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer activities.
Biological Studies: The compound can be used in studies to investigate the biological activities of thiazole derivatives and their mechanisms of action.
Materials Science: Thiazole derivatives are used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Agriculture: Thiazole derivatives are used as agrochemicals, including fungicides and herbicides, to protect crops from pests and diseases.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, thiazole derivatives may exert their effects by interacting with various molecular targets such as enzymes, receptors, or DNA. For example, some thiazole derivatives inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The compound may also interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol include other thiazole derivatives such as:
- 2-(4-Methyl-1,2-thiazol-5-yl)ethan-1-ol
- 2-(4-Chloro-1,2-thiazol-5-yl)ethan-1-ol
- 2-(4-Fluoro-1,2-thiazol-5-yl)ethan-1-ol
Uniqueness
The uniqueness of this compound lies in the presence of the bromine atom, which can influence the compound’s reactivity and biological activity. Bromine is a relatively large and electronegative atom, which can affect the compound’s ability to interact with molecular targets and undergo chemical reactions. This makes this compound a valuable compound for the development of new thiazole-based derivatives with unique properties and applications .
Eigenschaften
Molekularformel |
C5H6BrNOS |
|---|---|
Molekulargewicht |
208.08 g/mol |
IUPAC-Name |
2-(4-bromo-1,2-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C5H6BrNOS/c6-4-3-7-9-5(4)1-2-8/h3,8H,1-2H2 |
InChI-Schlüssel |
IACWCZWMNRYVPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NSC(=C1Br)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


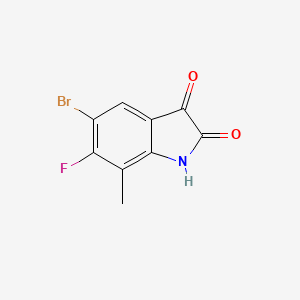
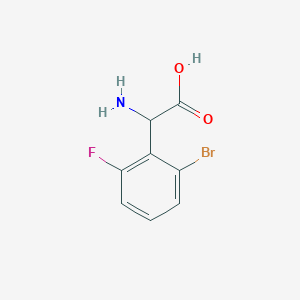
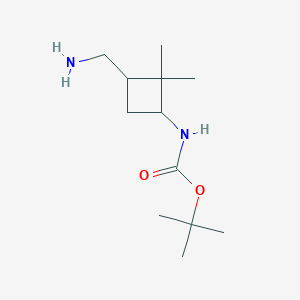
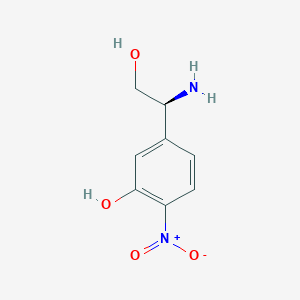


![3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13546672.png)
